molecular formula C7H10BrNO2 B090060 3,4-Dihydroxybenzylamine hydrobromide CAS No. 16290-26-9

3,4-Dihydroxybenzylamine hydrobromide

Cat. No.: B090060
CAS No.: 16290-26-9
M. Wt: 220.06 g/mol
InChI Key: BVFZTXFCZAXSHN-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzylamine hydrobromide is a chemical compound with the molecular formula C7H9NO2·HBr. It is a derivative of benzylamine, featuring two hydroxyl groups attached to the benzene ring at the 3 and 4 positions, and an amine group attached to the benzyl group. This compound is often used in scientific research due to its structural similarity to dopamine, a crucial neurotransmitter in the human brain.

Mechanism of Action

Target of Action

3,4-Dihydroxybenzylamine hydrobromide, also known as 4-(aminomethyl)benzene-1,2-diol hydrobromide, is an improved dopamine analog . The primary target of this compound is DNA polymerase in melanoma cells . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication and repair of cells.

Mode of Action

The compound acts as a cytotoxic agent and inhibits the activity of DNA polymerase in melanoma cells . By inhibiting DNA polymerase, it disrupts the process of DNA replication, thereby inhibiting the growth and proliferation of melanoma cells .

Biochemical Pathways

It is known that the compound displays growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that contributes to skin color and protects the skin from harmful ultraviolet rays.

Result of Action

The primary result of the action of this compound is the inhibition of growth in melanoma cells . By inhibiting DNA polymerase, the compound disrupts DNA replication, leading to a decrease in cell proliferation . This results in a cytotoxic effect, causing cell death and thus inhibiting the growth of melanoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but it may decompose under high temperature or high humidity . Therefore, the storage and handling conditions can significantly affect the compound’s action, efficacy, and stability .

Preparation Methods

3,4-Dihydroxybenzylamine hydrobromide can be synthesized through the reaction of 3,4-dihydroxybenzylamine with hydrobromic acid. The reaction typically involves dissolving 3,4-dihydroxybenzylamine in a suitable solvent, such as methanol or ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or crystallization.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,4-Dihydroxybenzylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles, such as halogens or sulfonyl chlorides, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3,4-dihydroxybenzaldehyde, while reduction with sodium borohydride can produce 3,4-dihydroxybenzyl alcohol.

Comparison with Similar Compounds

3,4-Dihydroxybenzylamine hydrobromide is unique due to its specific structural features and applications. Similar compounds include:

    Dopamine hydrochloride: A neurotransmitter with similar structural features but different applications in neuropharmacology.

    3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.

    3,4-Dihydroxybenzaldehyde: An oxidized derivative used in various chemical syntheses.

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with applications in biochemical research.

Each of these compounds has unique properties and applications, but this compound stands out for its versatility in analytical and synthetic applications.

Properties

IUPAC Name

4-(aminomethyl)benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZTXFCZAXSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936760
Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-26-9
Record name 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=16290-26-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16290-26-9
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Record name 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyrocatechol hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,4-Dihydroxybenzylamine Hydrobromide used as an internal standard in the analysis of biogenic amines?

A: DHBA shares structural similarities with biogenic amines like octopamine and dopamine, leading to comparable chromatographic behavior. [, , ] This similarity makes it suitable for use as an internal standard, allowing researchers to account for variations during sample preparation and analysis.

Q2: How does the choice of mobile phase affect the separation of octopamine in insect hemolymph when using this compound as an internal standard?

A: Research indicates that adjusting the pH, methanol concentration, and type/amount of ion pairing reagent in the mobile phase significantly impacts the retention times of octopamine and, consequently, its separation from other compounds. [] Careful optimization of these parameters is crucial for achieving good resolution and accurate quantification.

Q3: Can you elaborate on the sample preparation method employed when using this compound as an internal standard for analyzing insect hemolymph?

A: The provided research outlines a specific sample preparation protocol for insect hemolymph analysis. [, ] First, hemolymph is collected using a syringe preloaded with formic acid (anticoagulant) and DHBA (internal standard). Proteins are then removed via centrifugation using a 10 kDa filter. This pretreatment, sometimes involving solid phase extraction, helps minimize interfering peaks and enhance the accuracy of biogenic amine quantification.

Q4: What are the advantages of using this compound as an internal standard in HPLC analysis of dopamine in infant plasma?

A: The research highlights the ability to analyze very small sample volumes (20 μl) and a wide range of dopamine concentrations in infant plasma when using DHBA as an internal standard. [] This is particularly advantageous in a clinical setting where sample volume might be limited. Additionally, the method boasts good inter- and intra-day precision with coefficients of variation less than 10% and 5% respectively. []

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